Spiramine A vs. Spiramine C1: Selective Antiplatelet Aggregation Profile
Spiramine A exhibits a selective inhibitory effect on platelet aggregation, uniquely targeting the PAF-induced pathway. This contrasts sharply with spiramine C1, a closely related analog, which demonstrates a non-selective profile [1]. This functional divergence is critical for researchers requiring pathway-specific inhibition.
| Evidence Dimension | Selectivity of Antiplatelet Aggregation |
|---|---|
| Target Compound Data | IC50 = 6.7 µM (PAF-induced); No significant effect on ADP or arachidonic acid-induced aggregation |
| Comparator Or Baseline | Spiramine C1: IC50 = 30.5 µM (PAF), 56.8 µM (ADP), 29.9 µM (Arachidonic Acid) [1] |
| Quantified Difference | Spiramine A is PAF-selective; Spiramine C1 is non-selective. Spiramine A's potency (IC50) against PAF is 4.6-fold greater than spiramine C1's (6.7 µM vs. 30.5 µM) [1]. |
| Conditions | In vitro aggregation assays using rabbit platelets induced by PAF, ADP, and arachidonic acid [1]. |
Why This Matters
This pathway-specific selectivity makes Spiramine A the preferred research tool for dissecting PAF-dependent thrombotic signaling, avoiding the confounding off-target effects of non-selective analogs.
- [1] Li L, Shen YM, Yang XS, Zuo GY, Hao XJ. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica. Eur J Pharmacol. 2002;449(1-2):23-28. View Source
